Cas no 136954-25-1 (3-(acetylthio)hexyl acetate)

3-(acetylthio)hexyl acetate 化学的及び物理的性質
名前と識別子
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- 3-(acetylthio)hexyl acetate
- 3-acetylsulfanylhexyl acetate
- 3-Acetylthiohexyl ethanoate
- FEMA No. 3816
- Passiflora acetate
-
計算された属性
- せいみつぶんしりょう: 218.09800
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 8
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.1932 (rough estimate)
- ふってん: 329.01°C (rough estimate)
- フラッシュポイント: 100 °C
- 屈折率: 1.467-1.469
- PSA: 68.67000
- LogP: 2.38800
- FEMA: 3816 | 3-ACETYLMERCAPTOHEXYL ACETATE
- ようかいせい: 水に溶けない
3-(acetylthio)hexyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234893-5g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 5g |
$355 | 2023-09-04 | |
eNovation Chemicals LLC | Y1234893-100g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 100g |
$1155 | 2025-02-21 | |
eNovation Chemicals LLC | Y1234893-25g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 25g |
$565 | 2025-03-01 | |
eNovation Chemicals LLC | Y1234893-1g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 1g |
$220 | 2025-03-01 | |
eNovation Chemicals LLC | Y1234893-250g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 250g |
$2100 | 2025-03-01 | |
eNovation Chemicals LLC | Y1234893-250mg |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 250mg |
$195 | 2024-06-08 | |
1PlusChem | 1P00132E-1g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | ≥ 98% (GC) | 1g |
$114.00 | 2023-12-22 | |
eNovation Chemicals LLC | Y1234893-5g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 5g |
$335 | 2025-02-21 | |
eNovation Chemicals LLC | Y1234893-250mg |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 250mg |
$170 | 2025-03-01 | |
eNovation Chemicals LLC | Y1234893-100g |
Ethanethioic acid, S-[1-[2-(acetyloxy)ethyl]butyl] ester |
136954-25-1 | 98% | 100g |
$1155 | 2025-03-01 |
3-(acetylthio)hexyl acetate 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
3-(acetylthio)hexyl acetateに関する追加情報
Comprehensive Overview of 3-(acetylthio)hexyl acetate (CAS No. 136954-25-1): Properties, Applications, and Industry Trends
3-(acetylthio)hexyl acetate (CAS No. 136954-25-1) is a sulfur-containing ester compound with a unique molecular structure that combines acetylthio and acetate functional groups. This chemical has garnered significant attention in recent years due to its versatile applications in fragrance formulation, organic synthesis, and specialty materials. The compound's CAS registry number 136954-25-1 serves as its unique identifier in chemical databases, ensuring precise identification across global research and industrial applications.
From a molecular perspective, 3-(acetylthio)hexyl acetate features a hexyl backbone with an acetylthio group at the third position and an acetate terminus. This configuration contributes to its distinctive physicochemical properties, including moderate volatility and good solubility in common organic solvents. Researchers have particularly focused on its thioester-acetate hybrid structure, which offers interesting reactivity patterns in synthetic chemistry. The compound's molecular weight and logP value make it suitable for various formulation applications where balanced hydrophilicity and lipophilicity are required.
In the fragrance industry, 3-(acetylthio)hexyl acetate has emerged as a valuable ingredient for creating complex olfactory profiles. Its sulfur-containing aroma chemicals contribute to tropical fruit nuances, particularly in premium perfumes and flavor compositions. Recent market trends show growing demand for sustainable fragrance ingredients, and this compound's efficient synthesis routes position it well within the industry's green chemistry initiatives. Formulators appreciate its odor threshold and blending characteristics, which allow for subtle yet impactful fragrance accords.
The synthesis of CAS 136954-25-1 typically involves the reaction of 3-mercaptohexanol with acetic anhydride under controlled conditions. Process chemists have developed optimized protocols that emphasize atom economy and reduced waste generation, aligning with modern green chemistry principles. Analytical characterization of the final product includes GC-MS, NMR spectroscopy, and HPLC analysis to ensure high purity standards. The compound's stability profile under various storage conditions has been extensively documented, making it reliable for industrial applications.
Beyond fragrances, 3-(acetylthio)hexyl acetate finds applications in specialty polymer additives and functional material synthesis. Its thioether linkage provides interesting possibilities for creating novel monomers with specific properties. Research publications have explored its potential in controlled release systems and as a building block for bioactive molecules. The compound's structure-activity relationships continue to be an area of active investigation in medicinal chemistry research.
From a regulatory standpoint, 136954-25-1 complies with major chemical inventories including TSCA and EINECS. Its safety data sheet information indicates proper handling procedures typical for organic esters. The compound's ecotoxicological profile has been evaluated according to OECD guidelines, supporting its responsible use in various applications. Industry professionals frequently search for 3-(acetylthio)hexyl acetate suppliers and technical specifications, reflecting its commercial importance in specialty chemical markets.
Recent advancements in sustainable chemistry have influenced the production methods for 3-(acetylthio)hexyl acetate. Manufacturers are increasingly adopting biocatalytic routes and renewable feedstocks to produce this compound, responding to market demands for eco-friendly chemicals. These developments align with broader industry trends toward carbon-neutral production and circular economy principles. The compound's life cycle assessment data has become an important consideration for environmentally conscious formulators.
Analytical method development for 3-(acetylthio)hexyl acetate has seen significant progress, with modern techniques enabling precise quantification at trace levels. Quality control laboratories employ advanced chromatography methods to monitor impurities and ensure batch-to-batch consistency. Researchers have published spectral databases and analytical protocols specific to this compound, facilitating its characterization across different applications. The availability of high-purity reference standards has supported these analytical advancements.
Market analysis indicates steady growth in demand for specialty esters like 3-(acetylthio)hexyl acetate, particularly in Asia-Pacific regions. Industry reports highlight its inclusion in premium fragrance compounds and functional additives as key drivers for market expansion. The compound's price trends and supply chain dynamics are closely monitored by procurement specialists in the chemical industry. Emerging applications in advanced material science may create additional demand channels in coming years.
In research settings, CAS 136954-25-1 serves as an interesting model compound for studying thioester reactivity and molecular interactions. Academic publications have explored its conformational properties using computational chemistry methods, providing insights that inform broader understanding of sulfur-containing compounds. These fundamental studies contribute to the compound's potential applications in materials design and molecular engineering.
The future outlook for 3-(acetylthio)hexyl acetate appears promising, with innovation focused on application expansion and process optimization. Industry experts anticipate growing interest in its derivative compounds and formulation synergies with other specialty chemicals. As sustainable chemistry initiatives gain momentum, the development of bio-based production methods for this compound will likely represent a significant area of research and commercial development.
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